Cas no 41832-92-2 (4,5-dihydro-1,2-oxazol-3-amine)

4,5-Dihydro-1,2-oxazol-3-amine is a heterocyclic compound featuring an oxazoline core with an amine functional group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. Its oxazoline ring offers stability while the amine group enables further functionalization through reactions such as acylation or alkylation. The compound’s balanced reactivity and moderate polarity make it suitable for use in catalytic systems and as an intermediate in the synthesis of biologically active molecules. Its well-defined chemical properties ensure consistent performance in research and industrial processes.
4,5-dihydro-1,2-oxazol-3-amine structure
41832-92-2 structure
商品名:4,5-dihydro-1,2-oxazol-3-amine
CAS番号:41832-92-2
MF:C3H6N2O
メガワット:86.0925402641296
MDL:MFCD19204127
CID:5225793
PubChem ID:12269041

4,5-dihydro-1,2-oxazol-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Isoxazolamine, 4,5-dihydro-
    • 4,5-dihydro-1,2-oxazol-3-amine
    • MDL: MFCD19204127
    • インチ: 1S/C3H6N2O/c4-3-1-2-6-5-3/h1-2H2,(H2,4,5)
    • InChIKey: XPZOKPQZEPSMFC-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(N)=N1

4,5-dihydro-1,2-oxazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-84645-0.1g
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95.0%
0.1g
$257.0 2025-03-21
Enamine
EN300-84645-10.0g
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95.0%
10.0g
$3191.0 2025-03-21
Enamine
EN300-84645-0.5g
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95.0%
0.5g
$579.0 2025-03-21
Enamine
EN300-84645-0.25g
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95.0%
0.25g
$367.0 2025-03-21
Enamine
EN300-84645-1.0g
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95.0%
1.0g
$743.0 2025-03-21
Aaron
AR024SXE-50mg
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95%
50mg
$265.00 2025-02-15
Aaron
AR024SXE-1g
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95%
1g
$1047.00 2025-02-15
Aaron
AR024SXE-100mg
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95%
100mg
$379.00 2025-02-15
Aaron
AR024SXE-5g
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95%
5g
$2984.00 2023-12-15
1PlusChem
1P024SP2-1g
4,5-dihydro-1,2-oxazol-3-amine
41832-92-2 95%
1g
$981.00 2024-05-02

4,5-dihydro-1,2-oxazol-3-amine 関連文献

4,5-dihydro-1,2-oxazol-3-amineに関する追加情報

Introduction to 4,5-dihydro-1,2-oxazol-3-amine (CAS No. 41832-92-2)

4,5-dihydro-1,2-oxazol-3-amine (CAS No. 41832-92-2) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the oxazole class of heterocycles, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, which is further functionalized by an amine group at the 3-position. The presence of both nitrogen and oxygen in the ring system imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The structure of 4,5-dihydro-1,2-oxazol-3-amine features a planar ring with alternating single and double bonds, with the amine functionality positioned strategically to allow for further derivatization. This structural motif is particularly attractive in drug discovery because it can mimic the binding pockets of various biological targets, including enzymes and receptors. The compound’s ability to engage in hydrogen bonding due to the amine group enhances its potential as a pharmacophore in the development of small-molecule inhibitors.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 4,5-dihydro-1,2-oxazol-3-amine as a privileged scaffold in medicinal chemistry. Studies have demonstrated that modifications at the 4- and 5-position of the oxazole ring can fine-tune the pharmacokinetic properties of derived compounds, such as solubility, metabolic stability, and bioavailability. For instance, computational studies using molecular dynamics simulations have shown that introducing bulky substituents at these positions can improve binding affinity to target proteins while minimizing off-target effects.

One of the most compelling aspects of 4,5-dihydro-1,2-oxazol-3-amine is its role as a precursor in the synthesis of more complex pharmacological entities. Researchers have leveraged this scaffold to develop inhibitors targeting various therapeutic areas, including inflammation, cancer, and neurodegenerative diseases. For example, recent publications have reported on derivatives of this compound that exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These findings underscore the compound’s potential as a lead molecule in drug discovery programs aimed at developing anti-inflammatory therapies.

The synthesis of 4,5-dihydro-1,2-oxazol-3-amine has been optimized through multiple pathways to ensure high yield and purity. Traditional methods involve cyclization reactions between β-ketoesters and ammonia or ammonium salts under acidic or basic conditions. However, modern synthetic approaches have introduced greener methodologies, such as transition-metal-catalyzed reactions under mild conditions, which reduce waste and improve atom economy. These advancements align with the growing emphasis on sustainable chemistry practices in pharmaceutical research.

From a biological perspective, 4,5-dihydro-1,2-oxazol-3-amine has been investigated for its potential to interact with biological targets through non-covalent interactions. The oxazole ring can engage in π-stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar backbone or side-chain atoms. Such interactions are critical for achieving high binding affinity and specificity in drug design. Furthermore, derivatives of this compound have shown promise in modulating enzyme activity by acting as competitive inhibitors or allosteric modulators.

In clinical research settings, 4-hydroxyquinoline derivatives functionalized with an oxazole ring system have been explored for their antimicrobial properties. These compounds exhibit broad-spectrum activity against Gram-positive bacteria by interfering with bacterial cell wall synthesis or DNA replication mechanisms. The incorporation of an amine group into these derivatives enhances their ability to penetrate bacterial membranes while maintaining low toxicity toward human cells. Such findings highlight the therapeutic potential of 4-hydroxyquinoline oxazole amine derivatives, which may serve as candidates for novel antibiotics or antifungal agents.

The chemical reactivity of 4-hydroxyquinoline oxazole amine derivatives allows for further functionalization through various coupling reactions commonly employed in drug synthesis. For example, palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups at strategic positions within the molecule. These modifications can enhance binding interactions with biological targets or improve pharmacokinetic profiles. Additionally, Suzuki-Miyaura couplings have been utilized to attach biaryl structures that mimic natural product scaffolds known for their bioactivity.

The role of 4-hydroxyquinoline oxazole amine derivatives extends beyond their direct therapeutic applications; they also serve as valuable intermediates in synthesizing more complex molecules with tailored biological activities. Researchers have successfully incorporated these derivatives into peptidomimetics designed to target specific protein-protein interactions implicated in diseases such as cancer and autoimmune disorders. By leveraging computational tools like virtual screening, scientists can rapidly identify promising analogs within large chemical libraries for further optimization.

Future directions in research involving 4-hydroxyquinoline oxazole amine derivatives may focus on exploring their potential as kinase inhibitors or modulators of protein-protein interactions (PPIs). Kinases are key enzymes involved in signal transduction pathways that regulate cell growth, differentiation, and survival, making them attractive targets for anticancer therapies. The ability to design highly selective kinase inhibitors based on this scaffold could lead to breakthroughs in treating resistant forms of cancer.

The development of novel analytical techniques has also enhanced our understanding of how 4-hydroxyquinoline oxazole amine derivatives interact with biological systems at a molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into binding modes and conformational changes upon target engagement. These structural insights are crucial for rational drug design efforts aimed at improving efficacy while minimizing side effects.

In conclusion, 4-hydroxyquinoline oxazole amine derivatives (CAS No.,41832-92-2) represent a structurally diverse class of compounds with significant potential across multiple therapeutic areas due to their versatile reactivity, unique binding properties, and well-documented synthetic pathways suitable for medicinal chemistry applications. Their continued investigation promises new insights into disease mechanismsand innovative solutions for unmet medical needs through targeted molecular intervention strategies designed around these promising scaffolds.

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